molecular formula C28H60P+ B8529309 Phosphonium, tributylhexadecyl- CAS No. 66997-36-2

Phosphonium, tributylhexadecyl-

Cat. No.: B8529309
CAS No.: 66997-36-2
M. Wt: 427.7 g/mol
InChI Key: OKBQUWUVZGPEQZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phosphonium (B103445) Compounds in Chemical Science

The chemistry of phosphonium compounds dates back to the 19th century, with early work focusing on the synthesis and basic reactivity of these salts. A significant milestone in their evolution was the development of the Wittig reaction in the mid-20th century, which utilizes phosphonium ylides for the synthesis of alkenes and remains a cornerstone of organic synthesis. This discovery spurred further interest in the broader applications of phosphonium salts.

The 1970s marked a pivotal period for the practical application of phosphonium salts with the advent of phase-transfer catalysis (PTC). Researchers like Starks and Landini were instrumental in demonstrating the efficacy of quaternary onium salts, including phosphonium salts, in facilitating reactions between reactants in immiscible phases. researchgate.net This technique offered a greener and more efficient alternative to traditional homogeneous reaction conditions. It was in this context that long-chain phosphonium salts like Phosphonium, tributylhexadecyl- began to be recognized for their superior catalytic activity in specific applications due to their high organophilicity. researchgate.net

Scope and Significance of Tributylhexadecylphosphonium in Contemporary Research

Phosphonium, tributylhexadecyl-, most commonly utilized as its bromide or chloride salt, is a highly lipophilic quaternary phosphonium salt. Its structure, featuring three butyl groups and a long hexadecyl chain attached to the phosphorus cation, imparts distinct properties that make it a subject of ongoing research.

The significance of tributylhexadecylphosphonium lies in its effectiveness as a phase-transfer catalyst and its utility as an ionic liquid. As a phase-transfer catalyst, its large, polarizable cation forms loose ion pairs with anions, enhancing their reactivity in the organic phase. researchgate.net This property is particularly advantageous in reactions requiring high catalytic activity. Furthermore, its salts exhibit the characteristics of ionic liquids (ILs), which are salts with melting points below 100°C. This has opened up avenues for its use as a non-volatile, thermally stable reaction medium and in various material science applications.

Overview of Key Research Domains Involving Tributylhexadecylphosphonium

The unique physicochemical properties of tributylhexadecylphosphonium have led to its investigation in several key research areas:

Phase-Transfer Catalysis: It is widely employed to accelerate biphasic reactions, such as the synthesis of organic intermediates and the degradation of polymers.

Ionic Liquids: Its salts are explored as "green" solvents and electrolytes in chemical synthesis and electrochemical devices.

Material Science: It is used in the formulation of functional materials, including those for energy applications and enhanced oil recovery.

The following sections will delve into detailed research findings within these domains.

Properties

CAS No.

66997-36-2

Molecular Formula

C28H60P+

Molecular Weight

427.7 g/mol

IUPAC Name

tributyl(hexadecyl)phosphanium

InChI

InChI=1S/C28H60P/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4/h5-28H2,1-4H3/q+1

InChI Key

OKBQUWUVZGPEQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization Techniques

Established Synthetic Pathways for Tributylhexadecylphosphonium Bromide

The primary and most well-established method for synthesizing tributylhexadecylphosphonium bromide is through the quaternization of a tertiary phosphine. This reaction forms the core of its industrial and laboratory-scale production.

Quaternization Reactions of Tributylphosphine (B147548) with Hexadecyl Halides

The synthesis of tributylhexadecylphosphonium bromide is achieved via a direct quaternization reaction. This involves the reaction of tributylphosphine, a tertiary phosphine, with a suitable hexadecyl halide. The most common and effective reactant is 1-bromohexadecane (B154569). In this SN2 reaction, the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic carbon of the hexadecyl halide and displacing the bromide ion. This process results in the formation of the quaternary phosphonium (B103445) salt.

A typical laboratory synthesis involves heating equimolar amounts of tri-n-butylphosphine and 1-bromohexadecane. This reaction is generally carried out at an elevated temperature to ensure a reasonable reaction rate.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of the quaternization reaction are highly dependent on the chosen reaction conditions and reagents. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For the synthesis of tributylhexadecylphosphonium bromide, a common procedure involves heating the neat mixture of tributylphosphine and 1-bromohexadecane at approximately 65°C for an extended period, often up to three days, which can result in yields around 68%. sigmaaldrich.com

While specific optimization studies for this exact compound are not extensively published, general principles for phosphonium salt synthesis can be applied. For instance, the choice of the halide in the alkyl halide reagent is critical; alkyl bromides and iodides are more reactive than chlorides, leading to faster reaction times. The use of a solvent is another consideration. While the reaction can be run neat, solvents can help to control reaction temperature and facilitate handling. For other phosphonium salt syntheses, techniques such as microwave irradiation have been shown to significantly reduce reaction times and improve yields. researchgate.net Furthermore, in certain cases, particularly with less reactive halides, the use of a metal catalyst, such as nickel compounds, can promote the quaternization process. tcichemicals.com

ParameterTypical ConditionPurpose
Reactants Tributylphosphine, 1-BromohexadecaneNucleophile and alkylating agent
Temperature 65 °CTo increase reaction rate
Time ~72 hoursTo ensure completion of reaction
Solvent Often run neat (without solvent)To maximize reactant concentration
Yield ~68% sigmaaldrich.com

Advanced Spectroscopic and Morphological Characterization in Research

A comprehensive understanding of tributylhexadecylphosphonium bromide requires the use of various advanced analytical techniques. These methods provide detailed information about its chemical structure, physical form, and thermal behavior.

Spectroscopic Probes for Structural Analysis (FT-IR, NMR, UV-Vis, Raman, XPS)

Spectroscopic techniques are fundamental for confirming the identity and purity of tributylhexadecylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals for the protons on the butyl and hexadecyl chains are observed. The protons on the carbons adjacent to the positively charged phosphorus atom are deshielded and appear at a lower field (higher ppm value) compared to the other methylene (B1212753) and methyl protons in the alkyl chains. guidechem.comdocbrown.infoyoutube.com Similarly, ¹³C NMR provides distinct signals for each carbon atom in the molecule, confirming the presence of both the tributyl and the hexadecyl moieties attached to the phosphorus center. guidechem.com

¹H NMR (Typical) Approximate Chemical Shift (δ, ppm) Assignment
~0.9Terminal CH₃ groups of butyl and hexadecyl chains
~1.2-1.6-(CH₂)n- bulk methylene groups of all chains
~2.2-2.5-CH₂- groups alpha to the Phosphorus atom
¹³C NMR (Typical) Approximate Chemical Shift (δ, ppm) Assignment
~13-14Terminal CH₃ carbons
~18-32Alkyl chain carbons (butyl and hexadecyl)
Note: Carbons alpha to phosphorus show a doublet due to P-C coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of tributylhexadecylphosphonium bromide is dominated by strong absorption bands corresponding to the C-H stretching vibrations of the numerous methylene and methyl groups in the alkyl chains, typically in the 2850-3000 cm⁻¹ region. C-H bending vibrations are also observed around 1465 cm⁻¹. nih.govscribd.cominstanano.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is also used to identify the vibrational modes of the molecule, particularly the C-H and C-C skeletal vibrations of the long alkyl chains. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms. In research, XPS has been used to verify the presence and interaction of tributylhexadecylphosphonium bromide when it is used as a coating on nanoparticles, confirming the presence of phosphorus and bromine on the surface. rsc.org

UV-Vis Spectroscopy: Tributylhexadecylphosphonium bromide itself does not have strong chromophores that absorb in the UV-visible range. However, it is used in systems where UV-Vis spectroscopy can detect changes caused by the phosphonium salt, such as in the analyte-induced aggregation of gold nanoparticles coated with the compound. rsc.org

Microscopic and Scattering Techniques for Morphological and Intercalation Analysis (SEM, TEM, WAXS, DLS)

These techniques are crucial for analyzing the morphology of materials that incorporate tributylhexadecylphosphonium bromide, such as modified clays (B1170129) or self-assembled structures like micelles.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM and TEM are used to visualize the surface morphology and internal structure of materials, respectively. While not typically used for the pure crystalline compound, these techniques are invaluable for studying the effect of tributylhexadecylphosphonium bromide as a modifier. For instance, SEM could be used to observe changes in the surface texture and particle aggregation of clays after modification with the phosphonium salt. TEM would be employed to visualize the dispersion of nanoparticles stabilized by the compound or to observe the layered structure of intercalated clays.

Wide-Angle X-ray Scattering (WAXS): WAXS is an essential technique for studying the intercalation of phosphonium salts into layered materials like clays (e.g., montmorillonite). By measuring the change in the basal spacing (d-spacing) of the clay layers, WAXS can confirm the insertion of the tributylhexadecylphosphonium cations into the gallery space between the clay sheets and provide information on the arrangement of the alkyl chains within the galleries.

Dynamic Light Scattering (DLS): As a cationic surfactant, tributylhexadecylphosphonium bromide can form micelles in aqueous solutions above its critical micelle concentration. DLS is the primary technique used to determine the hydrodynamic radius and size distribution of these micelles in solution. researchgate.net This information is critical for applications where the compound is used as a phase-transfer catalyst or in emulsion formulations.

Thermal Analytical Techniques (TGA, DSC)

Thermal analysis provides key information about the material's stability and phase behavior at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.netwikipedia.orgtainstruments.com For tributylhexadecylphosphonium bromide, TGA is used to determine its thermal stability and decomposition temperature. A TGA curve would show a stable mass up to the onset of decomposition, followed by a significant mass loss as the organic components of the salt degrade. This information is vital for applications where the material might be exposed to high temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions. nih.gov For tributylhexadecylphosphonium bromide, a key parameter measured by DSC is its melting point, which appears as an endothermic peak on the DSC thermogram. The melting point for this compound is consistently reported in the range of 56-61°C. sigmaaldrich.comlabproinc.com DSC can also reveal other phase transitions, such as solid-solid transitions, that may occur before melting.

Thermal Property Technique Typical Value / Information Obtained
Melting Point DSC56-61 °C (Endothermic peak) sigmaaldrich.comlabproinc.com
Thermal Stability TGAOnset temperature of decomposition
Decomposition TGATemperature range of mass loss

Catalytic Applications and Mechanistic Investigations

Tributylhexadecylphosphonium as a Phase Transfer Catalyst (PTC)

Tributylhexadecylphosphonium and its salts, particularly tributylhexadecylphosphonium bromide (TBHDPB), have emerged as highly effective phase transfer catalysts (PTCs) in a variety of organic reactions. phasetransfercatalysis.com Their utility stems from their unique molecular structure, which combines bulky, lipophilic alkyl groups with a charged phosphonium (B103445) center. This amphiphilic nature allows them to facilitate reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. operachem.comijstr.org

The fundamental principle of phase transfer catalysis lies in the ability of the catalyst to transport a reactant from one phase to another where the reaction can proceed. ijstr.org In the context of tributylhexadecylphosphonium, the positively charged phosphorus atom can form an ion pair with an anion (for example, a nucleophile) from the aqueous phase. The surrounding butyl and hexadecyl alkyl chains render the phosphonium cation highly soluble in organic solvents (organophilic). phasetransfercatalysis.com

This process, often referred to as the Starks' extraction mechanism, involves the following steps:

The tributylhexadecylphosphonium cation (Q⁺) pairs with an anion (Y⁻) from the aqueous phase to form an ion pair, [Q⁺Y⁻].

This ion pair, being lipophilic, is extracted into the organic phase.

In the organic phase, the anion Y⁻ is now "naked" and highly reactive, as it is not strongly solvated by water molecules. It can then react with the organic substrate (RX) to form the product (RY) and a new anion (X⁻).

The phosphonium cation then pairs with the new anion X⁻ and transports it back to the aqueous phase, thus completing the catalytic cycle and regenerating the catalyst for another cycle. operachem.com

An alternative, the interfacial mechanism, suggests that the reaction occurs at the interface between the two phases. wiley-vch.de In this model, a base in the aqueous phase might deprotonate an organic acid at the interface, and the tributylhexadecylphosphonium cation then transports the resulting organic anion into the bulk organic phase to react. operachem.com The high organophilicity of tributylhexadecylphosphonium makes it particularly effective in these mechanisms. phasetransfercatalysis.com

The use of tributylhexadecylphosphonium as a PTC dramatically enhances reaction rates and yields in heterogeneous reaction mixtures. wiley-vch.de Without the catalyst, the reactants in their respective immiscible phases would have very limited contact at the interface, leading to extremely slow or negligible reaction rates. operachem.com

Tributylhexadecylphosphonium overcomes this limitation by actively transporting the reacting anion into the organic phase. This not only increases the concentration of the nucleophile in the organic phase but also enhances its intrinsic reactivity. phasetransfercatalysis.comoperachem.com The loose ion pair formed between the large, polarizable phosphonium cation and the anion results in a more "naked" and therefore more potent nucleophile compared to its heavily hydrated state in the aqueous phase. phasetransfercatalysis.com This leads to several advantages:

Faster reaction rates: Reactions that might take days or require harsh conditions can often be completed in hours under mild conditions. operachem.com

Higher yields: By facilitating the reaction, the formation of byproducts from side reactions is often minimized.

Milder reaction conditions: The need for high temperatures or strong, hazardous solvents can be reduced.

Use of inexpensive reagents: Water-soluble inorganic salts (like sodium cyanide or potassium fluoride) can be used as sources of nucleophiles. wiley-vch.devdoc.pub

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a fundamentally important method for synthesizing dihydropyrimidinones (DHPMs). jmchemsci.combeilstein-journals.org These compounds are of significant interest due to their diverse biological activities. beilstein-journals.org Research has shown that tributylhexadecylphosphonium bromide can act as an effective catalyst for this synthesis. ijnc.ir

In one study, tributylhexadecylphosphonium bromide was used to catalyze the condensation reaction, leading to the formation of dihydropyrimidinone derivatives. The catalyst facilitates the necessary cyclization and condensation steps. ijnc.ir Further enhancement of the catalytic activity was observed when the bromide anion was replaced with a persulfate anion, creating a catalyst with two active sites. ijnc.ir The use of the phosphonium catalyst offers advantages such as mild reaction conditions and simple methodology. ijnc.ir

Table 1: Tributylhexadecylphosphonium-Catalyzed Synthesis of Dihydropyrimidinones

Reactants Catalyst Conditions Product Key Finding Reference
Aldehyde, β-ketoester, Urea/Thiourea Tributylhexadecylphosphonium Bromide Appropriate Temperature Dihydropyrimidinone Derivatives The phosphonium salt effectively catalyzes the one-pot synthesis. ijnc.ir
Aldehyde, β-ketoester, Urea/Thiourea Tributylhexadecylphosphonium Peroxypersulfate Appropriate Temperature Dihydropyrimidinone Derivatives Replacing the bromide anion with peroxypersulfate improves catalytic activity. ijnc.ir

The synthesis of imidazole (B134444) derivatives, another class of heterocyclic compounds with significant applications, can also be accelerated using tributylhexadecylphosphonium-based catalysts. ijnc.ir Imidazoles are typically synthesized through the condensation of 1,2-dicarbonyl compounds, aldehydes, and a nitrogen source. nih.gov

Similar to the synthesis of DHPMs, tributylhexadecylphosphonium bromide and its peroxypersulfate variant have been successfully employed as catalysts. ijnc.ir The catalyst promotes the condensation and subsequent cyclization reactions required to form the imidazole ring. The mild conditions and efficiency of the catalytic system make it an attractive method for the synthesis of these valuable compounds. ijnc.ir

Table 2: Tributylhexadecylphosphonium-Catalyzed Synthesis of Imidazoles

Reactants Catalyst Conditions Product Key Finding Reference
1,2-Dicarbonyl, Aldehyde, Nitrogen Source Tributylhexadecylphosphonium Bromide Appropriate Temperature Imidazole Derivatives The catalyst accelerates the condensation and cyclization steps. ijnc.ir
1,2-Dicarbonyl, Aldehyde, Nitrogen Source Tributylhexadecylphosphonium Peroxypersulfate Appropriate Temperature Imidazole Derivatives The peroxypersulfate-modified catalyst shows enhanced activity. ijnc.ir

The chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used polymer, is a critical area of research for sustainable waste management. birmingham.ac.ukrsc.org Hydrolysis, which depolymerizes PET into its monomer, terephthalic acid (TPA), is a promising recycling method. nih.gov The efficiency of this process can be significantly improved by using phase transfer catalysts.

Tributylhexadecylphosphonium bromide has been identified as a highly effective catalyst for the alkaline hydrolysis of PET. researchgate.net In a typical process, PET waste is treated with an aqueous solution of a base, such as sodium hydroxide (B78521). The hydrophobic nature of PET limits its interaction with the aqueous base. Tributylhexadecylphosphonium bromide facilitates the transfer of hydroxide ions from the aqueous phase to the surface of the PET polymer in the organic phase (or as a solid phase). This increases the rate of the saponification reaction, breaking the ester linkages in the polymer chain.

Research has demonstrated that using tributylhexadecylphosphonium bromide can drastically reduce the reaction time required for high conversion of PET. For instance, at 80°C, over 90% PET conversion was achieved in just 1.5 hours, a significant improvement over the 10 hours required without the catalyst. researchgate.net This highlights the potential of tributylhexadecylphosphonium-catalyzed hydrolysis for developing efficient and economically viable PET recycling processes.

Table 3: Catalytic Hydrolysis of PET using Tributylhexadecylphosphonium Bromide

Substrate Catalyst Reagent Temperature Reaction Time for >90% Conversion Key Finding Reference
Polyethylene Terephthalate (PET) Waste Tributylhexadecylphosphonium Bromide Aqueous NaOH 80°C 1.5 hours The catalyst significantly accelerates the rate of alkaline hydrolysis of PET. researchgate.net

Case Studies in Organic Synthesis

Role as an Ionic Liquid (IL) or Ionic Liquid Precursor in Catalysis

The chemical compound Phosphonium, tributylhexadecyl-, typically in the form of its halide salts such as tributylhexadecylphosphonium bromide (TBHDPB) or chloride, serves as a foundational component in the field of catalysis, acting both as a catalyst itself and as a precursor for creating a wide range of ionic liquids (ILs). ontosight.airesearchgate.net Its unique structure, featuring a positively charged phosphorus atom surrounded by three butyl groups and one long hexadecyl chain, imparts properties like high organophilicity and thermal stability, making it a versatile tool in synthetic chemistry. phasetransfercatalysis.com As a precursor, its cation can be paired with various anions through metathesis or anion exchange reactions, allowing for the fine-tuning of the resulting ionic liquid's physical and chemical properties for specific catalytic applications. researchgate.netijnc.ir

Design and Synthesis of Tributylhexadecylphosphonium-Based Ionic Liquids

The synthesis of tributylhexadecylphosphonium-based ionic liquids typically begins with a quaternization reaction. This involves reacting a trialkylphosphine, in this case, tributylphosphine (B147548), with a long-chain alkyl halide, such as 1-bromohexadecane (B154569), to form the tributylhexadecylphosphonium cation paired with a halide anion (e.g., bromide). This initial product, often tributylhexadecylphosphonium bromide (TBHDPB) or the corresponding chloride salt, is itself a stable phosphonium salt and can be used directly in some applications. ontosight.aiphasetransfercatalysis.com

However, for the creation of task-specific ionic liquids with tailored properties, a subsequent anion exchange reaction is performed. researchgate.net This is a crucial step in the design process, as the choice of anion significantly influences the resulting IL's characteristics, including its melting point, viscosity, solubility, and, critically, its catalytic activity. researchgate.netijnc.ir For instance, starting with trihexyl(tetradecyl)phosphonium chloride, a close structural analog, a variety of ILs can be synthesized by exchanging the chloride anion with others like tetrafluoroborate (B81430) or bis(2,4,4-trimethylpentyl)phosphinate. researchgate.net The synthesis can be refined to produce high-purity ionic liquids by employing improved workup processes that minimize residual halide impurities, which can be detrimental to certain catalytic systems. nih.govgoogle.com Researchers have also focused on designing these ILs with specific functionalities, such as incorporating fluorescent anions or moieties intended to enhance biodegradability, demonstrating the modularity and versatility of using the tributylhexadecylphosphonium scaffold. nih.govrsc.org

Applications in Diverse Organic Transformations

Tributylhexadecylphosphonium salts have proven to be effective catalysts, particularly as phase-transfer catalysts (PTC), in a multitude of organic reactions. ontosight.aiphasetransfercatalysis.com Their efficacy stems from the ability of the bulky, lipophilic cation to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs. phasetransfercatalysis.comresearchgate.net This mechanism overcomes the phase separation that often inhibits reactions between reagents with different solubilities. researchgate.net

The applications are extensive, spanning reactions crucial to both laboratory synthesis and industrial processes. phasetransfercatalysis.com Early research highlighted its role in classic phase-transfer catalyzed reactions, including displacement reactions, the generation of dichlorocarbene (B158193) for cyclopropanations, and the oxidation of alkenes. phasetransfercatalysis.comresearchgate.net More recent studies have demonstrated its utility in more complex, multi-component reactions. For example, tributylhexadecylphosphonium bromide has been employed as a catalyst for the one-pot synthesis of 3,4-dihydropyrimidinone (thione) derivatives through the Biginelli reaction. ijnc.ir It also facilitates the synthesis of various imidazole derivatives via condensation and cyclization reactions. ijnc.ir The broad utility of phosphonium-based catalysts is noted in the production of pharmaceuticals, agrochemicals, polymers, and other fine chemicals. phasetransfercatalysis.com

Table 1: Selected Organic Transformations Catalyzed by Tributylhexadecylphosphonium Salts This table is interactive and allows for sorting and filtering of the data.

Reaction Type Catalyst Role Example Application Reference
Biginelli Reaction Tributylhexadecylphosphonium bromide Catalyst Synthesis of 3,4-dihydropyrimidinones ijnc.ir
Imidazole Synthesis Tributylhexadecylphosphonium bromide/persulfate Catalyst Condensation/cyclization reactions ijnc.ir
Displacement Reactions Tetralkylphosphonium salts Phase-Transfer Catalyst Alkyl halides with inorganic anions researchgate.net
Dichlorocyclopropanation Tetralkylphosphonium salts Phase-Transfer Catalyst Alkenes with chloroform/NaOH researchgate.net
Oxidation Tetralkylphosphonium salts Phase-Transfer Catalyst Oxidation of alkenes with KMnO₄ researchgate.net
Ester Hydrolysis Tetralkylphosphonium salts Phase-Transfer Catalyst Hydrolysis with aqueous NaOH researchgate.net

Influence of Anion Exchange on Catalytic Activity

A clear example of this is seen in the synthesis of dihydropyrimidinones and imidazoles. ijnc.ir A study directly compared the catalytic efficiency of tributylhexadecylphosphonium bromide (TBHDPB) with a modified version where the bromide anion was replaced by a peroxypersulfate (S₂O₈²⁻) anion. The resulting catalyst, tributylhexadecylphosphonium peroxypersulfate, exhibited significantly improved catalytic activity. ijnc.ir The rationale is that the peroxypersulfate anion introduces a second site that can help activate the reactants, thereby accelerating the condensation and cyclization steps of the reaction. ijnc.ir This demonstrates that the catalytic properties of tributylhexadecylphosphonium-based systems can be substantially improved through strategic anion exchange. ijnc.ir

Table 2: Effect of Anion Exchange on Catalytic Performance in Dihydropyrimidinone Synthesis This table is interactive and allows for sorting and filtering of the data.

Catalyst Anion Key Feature Catalytic Outcome Reference
Tributylhexadecylphosphonium bromide Bromide (Br⁻) Standard phase-transfer catalyst Effective catalyst ijnc.ir

Investigation of Lewis Acidity in Catalytic Processes

While phosphines are typically understood as Lewis bases, the corresponding quaternary phosphonium cations, such as tributylhexadecylphosphonium, can function as Lewis acids. rsc.org This Lewis acidity arises from the presence of a low-lying σ* orbital on the phosphorus(V) center, which can accept electron density from a substrate. rsc.org In a catalytic context, this electron-accepting ability allows the phosphonium cation to activate substrates, particularly those with lone-pair bearing electronegative atoms like oxygen or nitrogen, making them more susceptible to nucleophilic attack or other transformations. wikipedia.org

The strength of this Lewis acidity can be tuned by the nature of the groups attached to the phosphorus atom. rsc.org In catalytic cycles, a phosphonium intermediate can be generated that acts as a Lewis acid to facilitate a key step. For example, in some reduction reactions, a P(III) species is protonated to form a Lewis acidic phosphonium intermediate which then proceeds to react with a hydride source. rsc.org Although direct studies quantifying the Lewis acidity of the tributylhexadecylphosphonium cation specifically are not prevalent, the general principles of P(V) chemistry suggest its role as a Lewis acid is a contributing factor to its catalytic activity. rsc.orgresearchgate.net This interaction can activate carbonyl groups in aldol (B89426) reactions or assist in heterolytic bond cleavage, similar to the function of metal-based Lewis acids in reactions like the Friedel-Crafts alkylation. wikipedia.org The synergistic effect of combining a Brønsted acid with a Lewis acid has been shown to enhance catalytic performance, a principle that could be relevant to phosphonium-catalyzed reactions where protonation might occur. nih.gov

Advanced Materials Science and Engineering Applications

Organic Modification of Clays (B1170129) and Layered Silicates (Montmorillonite, Bentonite)

Tributylhexadecylphosphonium is instrumental in the organic modification of naturally hydrophilic clays like Montmorillonite and Bentonite. sci-hub.semedium.comima-europe.eu These clays, part of the smectite group, possess a layered silicate (B1173343) structure with negatively charged surfaces. appliedmineralogy.comnih.gov This charge is naturally balanced by hydrated inorganic cations (like Na⁺ or Ca²⁺) in the interlayer space, which makes the clay surfaces hydrophilic and incompatible with most hydrophobic polymers. sci-hub.senist.gov

The modification process involves treating the clay with an organic salt, such as Tributylhexadecylphosphonium bromide. This treatment transforms the clay from a hydrophilic to an organophilic (hydrophobic) material, rendering it dispersible in organic solvents and compatible with polymer matrices. nist.govp2infohouse.orgtrb.org This conversion is crucial for the development of polymer-clay nanocomposites, where a uniform dispersion of clay platelets is essential for achieving enhanced material properties. researchgate.netsci-hub.se

Cation Exchange Reactions for Organoclay Formation

The primary mechanism for modifying clays with Tributylhexadecylphosphonium is cation exchange. trb.orgresearchgate.net In this process, the positively charged tributylhexadecylphosphonium cations [(CH₃(CH₂)₁₅P(CH₂)₃CH₃)₃]⁺ replace the original inorganic cations (e.g., Na⁺, Ca²⁺) present on the clay's layered surfaces. p2infohouse.orgtrb.orgnih.gov This reaction is driven by the electrostatic attraction between the anionic clay layers and the cationic head of the phosphonium (B103445) salt. appliedmineralogy.com

The long hexadecyl chain and the butyl groups of the phosphonium cation are organic, nonpolar moieties. Once exchanged onto the clay surface, these organic groups create a hydrophobic surface, effectively changing the clay's polarity. sci-hub.setrb.org The extent of this modification is often related to the cation exchange capacity (CEC) of the specific clay, which defines the density of negative charge sites on its surface. researchgate.netappliedmineralogy.com The result of this ion exchange is an "organoclay," a hybrid organic-inorganic material with a high affinity for organic substances, including polymer chains. sci-hub.sekelee.com.tw

Intercalation and Exfoliation Phenomena in Polymer Matrices

When organoclays modified with Tributylhexadecylphosphonium are blended with a polymer, two key phenomena can occur: intercalation and exfoliation. sci-hub.seresearchgate.net The choice between these outcomes depends on the level of interaction between the polymer and the organoclay. researchgate.net

Intercalation: This occurs when polymer chains penetrate the interlayer galleries of the clay structure. The result is a well-ordered multilayered structure where the polymer chains are inserted between the clay platelets, increasing the interlayer spacing (d-spacing). researchgate.net This creates a nanocomposite with a repeating polymer/clay layer structure. researchgate.netresearchgate.net

Exfoliation: This is the ideal and more impactful state, where the individual clay layers are completely separated and uniformly dispersed throughout the polymer matrix. researchgate.netsci-hub.seresearchgate.net The van der Waals forces holding the layers together are overcome, leading to a delaminated structure. researchgate.net This full dispersion maximizes the interfacial area between the clay and the polymer, leading to the most significant improvements in the composite's properties. researchgate.netsci-hub.se

The long alkyl chains of Tributylhexadecylphosphonium facilitate these processes by making the interlayer spaces more compatible with the polymer melt or solution, allowing the polymer chains to penetrate and ultimately push the layers apart. sci-hub.sesci-hub.se

Impact on Polymer Nanocomposite Performance Characteristics

The successful exfoliation or intercalation of phosphonium-modified clays within a polymer matrix leads to the creation of polymer nanocomposites with substantially improved properties compared to the virgin polymer. researchgate.netsci-hub.se

The incorporation of clays modified with phosphonium salts can significantly enhance the thermal stability of polymers. researchgate.netresearchgate.net The dispersed silicate layers act as a physical barrier, hindering the diffusion of heat and volatile degradation products throughout the material. researchgate.netresearchgate.net This barrier effect delays the onset of thermal decomposition. nist.govnist.gov

Furthermore, these nanocomposites exhibit improved flame retardancy. researchgate.net During combustion, the clay layers accumulate on the surface of the polymer, forming a protective char layer. researchgate.netyoutube.com This char acts as an insulator and a mass transport barrier, reducing the heat release rate and slowing the spread of flames. researchgate.netnist.gov Phosphorus compounds, like the phosphonium cation itself, can also contribute to flame retardancy through chemical mechanisms in both the condensed phase (promoting char) and the gas phase (scavenging flammable radicals). youtube.comnih.gov

Table 1: Impact of Nanofillers on Polymer Flammability
PropertyObservation in NanocompositesUnderlying MechanismReference
Heat Release Rate (HRR)Significantly reduced peak HRRFormation of a protective char/silicate barrier on the surface during combustion. nist.govnist.gov
Thermal StabilityIncreased onset temperature of thermal degradationDispersed nanoparticles restrict thermal motion of polymer chains and act as a heat barrier. researchgate.netresearchgate.net
Flame SpreadSlowed flame propagationThe surface char layer insulates the underlying polymer from the flame's heat. researchgate.netyoutube.com

The mechanical properties of polymers, such as stiffness, strength, and toughness, are often substantially improved by the addition of exfoliated organoclays. researchgate.netnih.gov The high aspect ratio and high modulus of the individual silicate layers, when well-dispersed, act as a reinforcing agent. sci-hub.sedtic.mil

The vast surface area of the exfoliated clay platelets creates a strong interfacial interaction with the polymer matrix. This allows for efficient stress transfer from the flexible polymer to the rigid nanoparticles, leading to a higher modulus and tensile strength. nih.gov Even at very low loading levels (typically a few percent by weight), these nanocomposites can exhibit mechanical property enhancements that would require much higher loadings of conventional fillers. sci-hub.se

Formation of Functional Materials

Beyond reinforcing polymers, clays modified with Tributylhexadecylphosphonium are themselves functional materials with applications in environmental remediation and other areas. By converting the clay surface to be organophilic, its affinity for adsorbing nonpolar organic compounds from water or soil is greatly enhanced. sci-hub.sep2infohouse.org

These organoclays can be used as effective adsorbents for removing organic pollutants, such as those found in industrial wastewater or contaminated groundwater. p2infohouse.orgresearchgate.net The organic layer created by the phosphonium cations acts as a partitioning medium, extracting hydrophobic contaminants from an aqueous phase. kelee.com.tw This makes them valuable in applications like water treatment systems, waste stabilization, and as components in landfill liners to prevent the leaching of organic toxins. medium.comp2infohouse.orgnih.gov

Self-Assembly into Micellar and Bilayer Structures

As an amphiphilic molecule, tributylhexadecylphosphonium possesses a hydrophilic (the charged phosphonium head) and a hydrophobic (the long hexadecyl alkyl tail) portion. This dual nature drives its self-assembly in solution to minimize energetically unfavorable interactions between the hydrophobic tails and the solvent, typically water. umd.edu This process leads to the spontaneous formation of organized supramolecular structures such as micelles and bilayers. umd.edu

In aqueous solutions, once the concentration of the surfactant reaches a certain threshold known as the critical micelle concentration (CMC), the molecules aggregate to form spherical micelles. In these structures, the hydrophobic hexadecyl chains are sequestered in the core, away from the water, while the hydrophilic tributylphosphonium heads form a charged outer corona that interfaces with the aqueous environment. umd.edu The formation of these micelles is a dynamic equilibrium, influenced by several factors.

The geometry of the surfactant molecule itself plays a crucial role in determining the type of structure formed. umd.edu The "packing parameter," a ratio that considers the volume of the hydrophobic chain, the area of the headgroup, and the chain length, can predict whether micelles, cylindrical (wormlike) micelles, or bilayer vesicles will form. umd.edu For tributylhexadecylphosphonium, the balance between the bulky phosphonium head and the long, flexible alkyl chains allows for the formation of various aggregates. Under certain conditions, such as changes in concentration or temperature, or with the addition of salts that screen the electrostatic repulsion between the headgroups, these spherical micelles can grow into elongated, flexible wormlike micelles or even transition into bilayer structures, which are foundational to vesicles or lamellar phases.

Table 1: Factors Influencing the Self-Assembly of Tributylhexadecylphosphonium

FactorDescription of InfluenceStructural Outcome
ConcentrationBelow the Critical Micelle Concentration (CMC), molecules exist as monomers. Above the CMC, they aggregate to form micelles.Transition from monomers to spherical or wormlike micelles.
TemperatureCan affect both the solubility of the surfactant and the hydrophobic interactions, influencing the CMC and the preferred aggregate structure.Can induce transitions between different aggregate shapes (e.g., spherical to cylindrical).
Solvent PropertiesThe polarity and ionic strength of the solvent are critical. Adding salt can screen headgroup repulsion, favoring the formation of larger, less curved aggregates.Addition of salt can promote the transition from spherical micelles to wormlike micelles or bilayers.
CounterionThe nature of the bromide (Br⁻) counterion affects the charge screening at the micelle surface, influencing packing and structure.Different counterions can alter the CMC and aggregation number.

Utilization in Nanomaterial Synthesis (e.g., Gold Nanoprobes)

The surfactant properties of tributylhexadecylphosphonium bromide (THPB) are leveraged in the synthesis and stabilization of nanomaterials. A notable application is its use as a surface modifier and capping agent for gold nanoparticles (AuNPs), creating functional nanoprobes for environmental sensing. chemimpex.com

In a novel approach, THPB was used to coat AuNPs to develop a colorimetric nanoprobe for detecting complexed chromium(III) species in water. chemimpex.com Traditional nanoprobes are often designed for free metal ions, but THPB-coated AuNPs demonstrated high selectivity for Cr(III)-organic complexes. chemimpex.com The synthesis involves the reduction of a gold salt in the presence of THPB, which forms a stabilizing layer on the nanoparticle surface. This phosphonium layer prevents the nanoparticles from aggregating uncontrollably while providing a specific interaction site for the target analyte.

The detection mechanism relies on the analyte-induced aggregation of the THPB-AuNPs. The specific interaction between the Cr(III)-citrate complex and the THPB coating triggers the nanoparticles to cluster together. This aggregation event causes a distinct color change in the solution, from red to blue, which can be observed with the naked eye and quantified using UV-vis spectroscopy. chemimpex.com This research highlights the critical role of tributylhexadecylphosphonium bromide in creating stable and highly selective nanomaterials. The resulting nanoprobes are robust and can be stored at room temperature for at least 30 days without losing their detection capabilities. chemimpex.com

Table 2: Research Findings for THPB-Coated Gold Nanoprobe

ParameterFindingCitation
Target AnalyteComplexed Cr(III)-organic species (e.g., Cr(III)-citrate) chemimpex.com
Detection PrincipleAnalyte-induced aggregation of THPB-AuNPs leading to a colorimetric change. chemimpex.com
Detection Limit (Naked Eye)8.0 µM chemimpex.com
Detection Limit (UV-vis)0.29 µM chemimpex.com
SelectivityHigh selectivity against various interfering ions and other metal-citrate complexes. chemimpex.com
StabilityMaintained constant detection performance after 30 days of storage at room temperature. chemimpex.com

Development of Biocompatible Materials for Specific Applications

The development of biocompatible materials is essential for medical devices, drug delivery systems, and biotechnological processes. Phosphonium-based ionic liquids, including tributylhexadecylphosphonium derivatives, are being investigated for such applications due to their high thermal and chemical stability and potentially lower toxicity compared to some traditional surfactants. chemimpex.comcdnsciencepub.com

A key strategy for enhancing biocompatibility is the careful selection of the compound's constituent ions. nih.gov Research has focused on creating "bio-ionic liquids" by pairing a phosphonium cation with a biocompatible anion derived from a natural source, such as a fatty acid or an amino acid. cdnsciencepub.comnih.gov This approach aims to combine the inherent stability of the phosphonium core with the biocompatibility of the anion, creating materials that are less likely to cause adverse reactions in biological systems. cdnsciencepub.comnih.gov

The cytotoxicity of phosphonium compounds is an area of active research and appears to be highly dependent on the specific structure (e.g., alkyl chain length) and concentration. nih.govnih.gov Some studies have shown that certain phosphonium ionic liquids can exhibit selective toxicity, being more effective against cancer cells than normal cells, which is a desirable characteristic for therapeutic applications. nih.gov Other work indicates that at very low, submicromolar concentrations, some phosphonium derivatives may inhibit cellular metabolism without causing cell death, a nuanced interaction that could be exploited in designing biocompatible systems. nih.gov

In biotechnology, tributylhexadecylphosphonium bromide has been employed in the extraction and purification of biomolecules, a process that requires compatibility with sensitive biological materials like proteins. chemimpex.com The unique properties of the compound facilitate these processes, showcasing its utility in applications where interaction with biological components is necessary. chemimpex.com

Table 3: Approaches to Developing Biocompatible Phosphonium-Based Materials

ApproachDescriptionExample/RationaleCitation
Anion ModificationSynthesizing phosphonium ionic liquids with anions derived from natural and biocompatible sources.Using fatty acid or amino acid anions to create "bio-ILs". cdnsciencepub.comnih.gov
Structural TuningAltering the alkyl chain lengths on the phosphonium cation to modulate interactions with cell membranes and influence cytotoxicity.Studies show alkyl chain length significantly impacts microbial toxicity. cdnsciencepub.com
Application-Specific DesignDeveloping phosphonium-based systems that exhibit selective activity.Creating ionic nanomedicines that are more cytotoxic towards cancer cells than normal cells. nih.gov
Bioprocess IntegrationUtilizing the surfactant properties in biotechnological processes where compatibility with biomolecules is essential.Use in the extraction and purification of proteins. chemimpex.com

Solvent and Extraction Applications

Tributylhexadecylphosphonium-Based Ionic Liquids as Solvents in Separation Processes

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "designer solvents" because their properties can be finely tuned by modifying the cation or anion. nih.gov Tributylhexadecylphosphonium salts are used as components in phosphonium-based ILs, which offer distinct advantages over more common nitrogen-based (e.g., imidazolium) ILs, such as enhanced thermal stability and potentially lower toxicity. arpnjournals.org

These ILs serve as effective and recyclable media in various separation technologies. arpnjournals.org Their utility stems from properties like low vapor pressure, the ability to dissolve a wide range of organic and inorganic substances, and high thermal stability. nih.govarpnjournals.org In separation processes, ILs can function as extraction solvents, offering a non-volatile and potentially more environmentally benign alternative to traditional organic solvents. nih.govpsu.edu

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a separation technique that partitions compounds between two immiscible liquid phases based on their relative solubilities. wikipedia.org Tributylhexadecylphosphonium bromide is particularly effective in this domain, where it functions as a phase-transfer catalyst. sigmaaldrich.comresearchgate.net

In a typical liquid-liquid system, such as an aqueous phase and a non-polar organic solvent, the phosphonium (B103445) salt facilitates the transfer of ionic reactants from the aqueous phase into the organic phase where the reaction occurs. researchgate.net This catalytic action is crucial for reactions where the reactants are soluble in different, immiscible liquids. The long hexadecyl chain enhances its solubility in the organic phase, while the charged phosphonium head interacts with anions in the aqueous phase, effectively shuttling them across the phase boundary. researchgate.net This mechanism is fundamental to its application in extracting various compounds, from metal ions to organic molecules. elementlabsolutions.com

The efficiency of extraction can be influenced by several factors, including the pH of the aqueous phase, the concentration of the phosphonium salt, and the presence of other salts that can cause a "salting-out" effect, which enhances the partitioning of compounds into the organic phase. chromatographyonline.com

Recovery of Metal Ions (e.g., Ruthenium(III)) from Aqueous Solutions

Phosphonium-based ionic liquids are actively investigated for the solvent extraction and recovery of valuable and strategic metals, including platinum-group metals like ruthenium. nih.gov The extraction mechanism often involves the formation of an anionic metal complex in the aqueous phase (e.g., a metal chloride complex), which then pairs with the phosphonium cation and is extracted into the organic phase.

While specific research focusing solely on the tributylhexadecylphosphonium cation for ruthenium extraction is limited in available literature, extensive studies have been conducted on structurally similar phosphonium salts. For instance, the extraction of Ruthenium(III) has been investigated using tributyl(tetradecyl)phosphonium chloride (a C14-chain analogue). In these studies, the phosphonium ionic liquid demonstrated the ability to selectively extract Ru(III) from acidic chloride solutions.

Table 1. Extraction efficiency of Ru(III) using a structurally similar phosphonium ionic liquid, tributyl(tetradecyl)phosphonium chloride, from a mixed solution containing Rh(III).

Disclaimer: The data presented below is for Tributyl(tetradecyl)phosphonium chloride (C14 alkyl chain) and is shown for illustrative purposes due to the lack of specific published data for the hexadecyl (C16) analogue in Ruthenium(III) extraction.

Ionic Liquid Concentration in Organic PhaseRu(III) Distribution Ratio (D)Rh(III) Distribution Ratio (D)
0.1 M1.9< 0.1
0.2 M2.5< 0.1
0.3 M3.4< 0.1

The data indicates that as the concentration of the ionic liquid increases, the distribution ratio for Ru(III) also increases, while the extraction of Rh(III) remains negligible, demonstrating high selectivity. Similar principles of anion exchange would be expected to govern the extraction of metal complexes using tributylhexadecylphosphonium-based ionic liquids.

Lignin (B12514952) Separation and Recovery from Lignocellulosic Biomass

The separation of lignin, a complex aromatic polymer, from lignocellulosic biomass is a critical step in biorefinery processes that aim to produce biofuels and other value-added chemicals from cellulose (B213188) and hemicellulose. mdpi.comresearchgate.net Ionic liquids have emerged as powerful "green solvents" for this purpose because of their ability to dissolve entire biomass components, allowing for subsequent fractionation. mdpi.comrsc.orgresearchgate.net

The mechanism of action involves the disruption of the complex, cross-linked structure of lignocellulose. mdpi.comresearchgate.net The anions and cations of the ionic liquid interact with the hydroxyl groups of cellulose and lignin, breaking the extensive hydrogen-bond network and leading to dissolution. mdpi.com While various ionic liquids, particularly those based on imidazolium (B1220033) cations, have been shown to be effective, phosphonium-based ILs are also a subject of interest. nih.gov

However, while the general application of ionic liquids for lignin separation is well-documented, specific studies detailing the efficiency and mechanisms of tributylhexadecylphosphonium-based ionic liquids for this particular application are not widely prevalent in the reviewed literature. The potential exists, but further targeted research is needed to characterize its performance in delignification processes.

Chromatographic Stationary Phases

In the field of chromatography, ionic liquids are gaining attention as novel stationary phases for gas chromatography (GC) and as mobile phase additives in high-performance liquid chromatography (HPLC). nih.govpsu.edunih.gov Their unique properties, including dual polarity, low volatility, and high thermal stability, allow for unique separation selectivities that are different from conventional polysiloxane or polyethylene (B3416737) glycol phases. nih.govnih.gov

A stationary phase based on a phosphonium ionic liquid, specifically trihexyl(tetradecyl)phosphonium chloride, has been successfully used in gas chromatography. nih.gov This IL-based stationary phase demonstrated unique selectivity for separating complex mixtures such as essential oils and fatty acid methyl esters. The separation mechanism on an IL stationary phase is complex, involving multiple modes of interaction, including dispersion (van der Waals forces), dipole-dipole, and ion-dipole interactions between the analyte and the phosphonium cation and its associated anion.

While this demonstrates the viability of phosphonium ILs as stationary phases, specific studies validating the performance of a tributylhexadecylphosphonium-based phase were not found in the search results. Given the successful application of its close structural relatives, it represents a candidate for future development in creating stationary phases with novel separation characteristics. nih.gov

Interfacial Phenomena and Molecular Interactions

Adsorption Behavior on Various Substrates

Tributylhexadecylphosphonium salts, a class of ionic liquids (ILs), have demonstrated notable adsorption properties on various substrates, a characteristic that is crucial for their application in catalysis and environmental remediation.

One area of study involves the use of tributylhexadecylphosphonium bromide (TBHDPB) as a catalyst in organic synthesis. Research has shown that its catalytic efficacy can be enhanced by exchanging the bromide anion with a peroxypersulfate anion. ijnc.ir This modification creates a catalyst with two active sites, improving its performance in the synthesis of compounds like 3,4-dihydropyrimidinone (thione) and imidazoles. ijnc.ir The advantages of this catalytic system include its low cost, accessibility, and the mild reaction conditions under which it operates. ijnc.ir

In environmental applications, a related phosphonium (B103445) salt, trihexyl(tetradecyl)phosphonium chloride, has been used to impregnate Florisil® for the removal of cesium ions (Cs+) from aqueous solutions. mdpi.com The resulting material showed a maximum adsorption capacity of 3.086 mg of Cs+ per gram of adsorbent. mdpi.com The adsorption process was found to be dependent on pH, with optimal performance at a pH of 8. mdpi.com Kinetic studies indicated that the adsorption follows a pseudo-second-order model, suggesting a chemisorption process. mdpi.com This demonstrates the potential of phosphonium salt-impregnated substrates for efficient heavy metal ion removal.

The following table summarizes the adsorption performance of a trihexyl(tetradecyl)phosphonium chloride-impregnated adsorbent for cesium ion removal.

Table 1: Adsorption Parameters for Cs+ onto Impregnated Florisil®

Parameter Value Reference
Adsorbent Florisil® impregnated with trihexyl(tetradecyl)phosphonium chloride mdpi.com
Adsorbate Cesium ions (Cs+) mdpi.com
Maximum Adsorption Capacity (qm) 3.086 mg/g mdpi.com
Optimal pH 8 mdpi.com
Kinetic Model Pseudo-second order mdpi.com
Isotherm Model Langmuir mdpi.com

Interfacial Structuring and Electro-responsiveness of Phosphonium Ionic Liquids

Room temperature ionic liquids (RTILs) based on phosphonium cations are known to form distinct, charge-separated layered structures at electrified interfaces. researchgate.netarxiv.org These structures consist of alternating layers rich in cations and anions. researchgate.netarxiv.org The response of these layers to changes in applied electrical potential is a key area of investigation.

Studies using in situ, real-time X-ray reflectivity on an imidazolium-based RTIL at a charged epitaxial graphene interface revealed that the electric double layer (EDL) structure is bistable. researchgate.netarxiv.org This means that at any given intermediate potential, the EDL structure can be described as a combination of the structures observed at two extreme potentials. researchgate.netarxiv.org The proportion of each extreme structure depends on the polarity and magnitude of the applied potential. researchgate.netarxiv.org This observation is supported by fully atomistic molecular dynamics simulations. researchgate.net The transition between these two structural states is characterized by a hysteresis loop of a relatively fixed magnitude as a function of temperature. researchgate.netarxiv.org This suggests the existence of an energy barrier of approximately 0.15 eV separating the distinct anion- and cation-adsorbed structures. arxiv.org

Phosphonium-based ionic liquids are also recognized for their high electrochemical stability and their ability to modify the electrical conductivity of various systems, which is particularly relevant for applications in electric vehicles (EVs). nlgi.orgnih.govnlgi.org They can act as anti-wear and extreme pressure additives in lubricating greases for e-motors. nlgi.org Research has shown that these ionic liquids can tailor the electrical conductivity of greases based on their concentration, without negatively impacting the grease's performance in most scenarios. nlgi.org For instance, the addition of phosphonium ionic liquids at concentrations of 1 and 5 wt% has been shown to modify electrical conductivity over a range of temperatures. nlgi.org

Molecular Interactions with Biological and Organic Molecules

The interaction of phosphonium salts with cell membranes is a critical aspect of their biological activity. While direct studies on tributylhexadecylphosphonium are limited in the provided search results, the general mechanisms of how similar molecules, like non-steroidal anti-inflammatory drugs (NSAIDs), interact with model cell membranes (dimyristoylphosphatidylethanolamine phospholipid bilayers) have been investigated. researchgate.net

These studies, using techniques like Fourier-transform infrared spectroscopy (FTIR), have shown that for some NSAIDs like Ibuprofen (B1674241), Naproxen, and Diclofenac, there is no significant interaction with the phosphate (B84403) head-group of the phospholipids. researchgate.net This suggests that the primary interaction does not occur at this part of the cell membrane model. researchgate.net

The interaction of phosphonium-based ionic liquids with biologically relevant molecules such as myo-inositol (MI) and non-steroidal anti-inflammatory drugs (NSAIDs) has been a subject of recent research. nih.govnih.govrsc.org A study investigating the micellar properties of trihexyltetradecylphosphonium (B14245789) bis(2,4,4-trimethylpentyl)phosphinate in the presence of MI and NSAIDs like aspirin (B1665792) (ASP) or ibuprofen (IBU) revealed significant molecular interactions. nih.govnih.govrsc.org

The presence of MI in combination with either aspirin or ibuprofen was found to considerably lower the critical micelle concentration (CMC) of the phosphonium ionic liquid. nih.gov This effect was more pronounced in the system containing ibuprofen compared to the one with aspirin. nih.gov The study employed various techniques, including surface tension, conductivity, and dynamic light scattering (DLS), to characterize these interactions. nih.govnih.govrsc.org

DLS data indicated that the phosphonium ionic liquid forms significantly larger micelles in the presence of MI and aspirin (average size of 801.7 nm) compared to when it is with MI and ibuprofen (674.7 nm), or the pure ionic liquid itself (316.4 nm). nih.govrsc.org FTIR spectroscopy further confirmed the interactions, showing a better agreement of interaction in the system with ibuprofen. nih.govrsc.org

The study also calculated several interfacial and thermodynamic parameters, which are summarized in the table below.

Table 2: Interfacial and Thermodynamic Parameters of a Phosphonium Ionic Liquid (PIL) with Myo-inositol (MI) and NSAIDs

System CMC (mM) Micelle Size (Z-average, nm) Reference
Pure PIL 8.16 316.4 nih.govnih.gov
PIL + MI + Aspirin Reduced 801.7 nih.govnih.gov
PIL + MI + Ibuprofen Reduced 674.7 nih.govnih.gov

These findings suggest that such phosphonium-based ionic liquids could have potential applications in drug delivery systems by enhancing the solubility and effectiveness of drugs. nih.govnih.gov

Environmental and Sustainability Aspects in Research

Waste Valorization and Recycling Processes

A significant area of environmental research is waste valorization, the process of converting waste materials into more useful products, and chemical recycling. Tributylhexadecylphosphonium compounds have demonstrated potential in these fields, particularly in the chemical recycling of common plastics.

One notable application is in the alkaline hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a widely used plastic in packaging and textiles. sigmaaldrich.com Tributylhexadecylphosphonium bromide acts as a phase-transfer catalyst in this process, facilitating the breakdown of the polymer into its constituent monomers. sigmaaldrich.com Phase-transfer catalysis is crucial here as it allows the reaction between reactants present in different phases (e.g., a solid plastic and an aqueous alkaline solution). The catalyst effectively transports the hydroxide (B78521) ions from the aqueous phase to the organic phase where the PET is, accelerating the depolymerization reaction. This process is a key example of chemical recycling, which, unlike mechanical recycling, can handle more contaminated plastic waste streams and produce virgin-grade raw materials for new plastics. basf.com

The role of tributylhexadecylphosphonium bromide in PET hydrolysis is summarized below:

FeatureDescriptionSource
Process Alkaline Hydrolysis of PET sigmaaldrich.com
Compound Tributylhexadecylphosphonium bromide sigmaaldrich.com
Function Phase-Transfer Catalyst chemimpex.com, ontosight.ai, sigmaaldrich.com
Mechanism Facilitates the transfer of hydroxide ions from the aqueous phase to the organic polymer phase, promoting the breakdown of PET into its monomers. chemimpex.com, sigmaaldrich.com
Goal Chemical recycling of plastic waste to recover valuable monomers for the production of new materials. basf.com

This application showcases how tributylhexadecylphosphonium can be a tool in a circular economy, helping to close the loop on plastic waste by breaking it down into chemical building blocks. basf.com

Potential for Eco-Friendly Catalytic Systems

Tributylhexadecylphosphonium salts are recognized as highly effective phase-transfer catalysts (PTCs), a class of catalysts often central to the development of green chemistry processes. phasetransfercatalysis.com, chemimpex.com Their utility in eco-friendly systems stems from their ability to facilitate reactions between immiscible reactants, which can eliminate the need for harsh organic solvents, reduce reaction times, and lower energy consumption. researchgate.net

The structure of tributylhexadecylphosphonium, featuring a positively charged phosphorus atom shielded by bulky alkyl groups, makes it highly organophilic (soluble in organic solvents) and creates very loose, reactive ion pairs. phasetransfercatalysis.com, chemimpex.com This characteristic enhances reaction rates and efficiency, which are key principles of green chemistry. phasetransfercatalysis.com By improving reaction efficiency, PTCs like tributylhexadecylphosphonium can lead to higher product yields with fewer byproducts, minimizing waste generation. researchgate.net

Research has also focused on enhancing the catalytic properties of these compounds to create even more efficient systems. For instance, one study explored increasing the catalytic activity of tributylhexadecylphosphonium bromide by replacing the bromide anion with a persulfate anion. ijnc.ir This modification aimed to create a catalyst with two active sites to further accelerate condensation and cyclization reactions, demonstrating a continuous effort to design more potent and, by extension, more sustainable catalytic systems. ijnc.ir The advantages cited in such research often include mild reaction conditions and the simplicity of using the catalyst, which are hallmarks of eco-friendly processes. ijnc.ir

Recovery and Reusability of Tributylhexadecylphosphonium Catalysts in Industrial Processes

As a salt, tributylhexadecylphosphonium bromide has different solubility characteristics than the non-polar organic products and reactants it is often used with. This difference is the basis for its separation after a reaction is complete. Typically, the catalyst can be recovered from the reaction mixture through extraction or other separation techniques. rsc.org For example, because of its solubility in an aqueous phase under certain conditions, it can be separated from the organic product stream.

The development of robust, reusable heterogeneous catalysts is a major goal in green chemistry. researchgate.net While tributylhexadecylphosphonium is often used as a homogeneous catalyst, its recovery and reuse are critical for its classification as an environmentally responsible choice. The stability of the phosphonium (B103445) cation is generally high, allowing it to withstand multiple reaction cycles without significant degradation. The efficiency of catalyst recovery and the number of times it can be reused without losing significant activity are key metrics in evaluating the "greenness" of a process. General strategies like organic solvent nanofiltration are being explored for the recovery of homogeneous catalysts, which could be applicable to phosphonium salts. rsc.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Derivatization Strategies

While the conventional synthesis of tributylhexadecylphosphonium salts via the quaternization of tributylphosphine (B147548) with a 1-halo-hexadecane is well-established, current research is exploring more sophisticated synthetic and derivatization strategies to tailor its properties for specific applications. rsc.org

One emerging derivatization strategy involves anion exchange to modify the compound's catalytic or physical properties. A notable example is the displacement of the bromide anion in tributylhexadecylphosphonium bromide (TBHDPB) with a persulfate anion (S₂O₈²⁻) by reacting it with potassium persulfate. nih.gov This modification creates a new catalyst, tributylhexadecylphosphonium persulfate, which possesses two active sites, enhancing its catalytic activity in specific organic syntheses. nih.gov

Broader research into the synthesis of phosphonium-based ionic liquids (ILs) informs future directions. Novel routes for creating phosphorus-containing cycloalkanes, such as phosphetanes and phospholanes, are being developed, which could inspire new architectures for phosphonium (B103445) catalysts. engconfintl.orgelsevierpure.com Furthermore, derivatization is being employed not just to alter reactivity but also to facilitate analysis. The synthesis of tris(trimethoxyphenyl)phosphonium (TMPP) reagents, for example, is used to "tag" primary amines and carboxylic acids, enhancing their detection by electrospray mass spectrometry (ESI-MS). acs.org Such strategies could be adapted to study the reaction pathways and fate of tributylhexadecylphosphonium-based catalysts in complex systems.

Future work in this area will likely focus on:

Green Synthesis: Developing routes that utilize more environmentally benign solvents and reagents, and improve atom economy.

Task-Specific Derivatization: Creating derivatives with specific functionalities, such as chiral centers for asymmetric catalysis or polymerizable groups for incorporation into larger structures.

Anion Engineering: Systematically exploring a wider range of anions to fine-tune properties like thermal stability, viscosity, and miscibility for ionic liquid applications. acs.org

Exploration of New Catalytic Transformations and Reaction Pathways

Tributylhexadecylphosphonium bromide is a highly effective and classic phase-transfer catalyst (PTC), particularly for reactions involving the transfer of anions from an aqueous to an organic phase. nih.govnih.gov Its utility in promoting reactions like the alkaline hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) for chemical recycling is a key application. nih.gov However, ongoing research seeks to expand its catalytic repertoire beyond these established roles.

A significant emerging application is in multicomponent condensation reactions. The derivatized tributylhexadecylphosphonium persulfate has proven to be a superior catalyst for the one-pot synthesis of 3,4-dihydropyrimidinone (thione) derivatives and various imidazoles. nih.gov The dual-site activation capability of the persulfate derivative accelerates these complex cyclization reactions under mild conditions, highlighting how derivatization can unlock new reaction pathways. nih.gov

The future of tributylhexadecylphosphonium in catalysis will likely involve its application in more complex and sustainable chemical transformations. Key areas of exploration include:

Polymer Synthesis and Modification: Leveraging its phase-transfer capabilities to catalyze polymerization reactions or modify existing polymers.

Biomass Conversion: Acting as a catalyst or part of a catalytic system for the conversion of biomass-derived molecules into value-added chemicals.

C-H Activation: Investigating its potential role in facilitating challenging C-H activation reactions, a key goal in modern organic synthesis.

Advanced Applications in Smart Materials and Sensing Technologies

The unique physicochemical properties of tributylhexadecylphosphonium and its derivatives are being harnessed to create advanced materials and sensitive detection systems.

In sensing technologies , a key application involves the surface modification of nanoparticles. For instance, tributylhexadecylphosphonium bromide has been used to functionalize gold nanoparticles. This modification enhances the nanoparticles' selectivity, enabling them to be used as nanoprobes for the sensitive detection of specific analytes, such as chromium(III)-organic complexes. nih.gov

In the realm of advanced materials , research on phosphonium-based ionic liquids points toward significant potential. While not always specific to the tributylhexadecyl- cation, these studies establish a clear trajectory for its future use:

Smart Materials: Phosphonium-based poly(ionic liquid)s (PILs) are being used to create self-healing materials. nih.gov Ionically cross-linked networks formed from phosphonium-containing polymers can exhibit significant recovery after damage, making them candidates for biomedical applications. nih.gov Stimuli-responsive materials, which change their properties in response to cues like pH, temperature, or light, are another major area of development where phosphonium ILs can play a role. arpnjournals.orgresearchgate.net

Conductive Materials: Phosphonium ILs are being investigated as solid-state electrolytes for electrochemical devices like lithium batteries due to their thermal stability and ionic conductivity. nih.govacs.org Research is also active in creating photoluminescent phosphonium ILs that are fluorescent in the liquid state, opening possibilities in optoelectronics and chemical sensing. nih.gov

3D Printing: Photopolymerizable phosphonium ionic liquid monomers have been used in mask projection microstereolithography to create 3D-printed objects with high thermal stability and ion conductivity, suitable for electro-active membranes and complex micro-scale devices. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Understanding

To accelerate the rational design of novel catalysts and materials based on tributylhexadecylphosphonium, researchers are increasingly turning to computational methods. Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations provide invaluable insight into the structure-property relationships that govern the behavior of phosphonium ionic liquids.

Although studies focusing specifically on the tributylhexadecylphosphonium cation are emerging, the broader field of phosphonium ILs provides a clear roadmap for future computational work:

Mechanistic Insights: DFT calculations are employed to investigate reaction mechanisms at the molecular level. For example, computational studies have been used to understand the catalytic cycle of transition metal complexes in dechlorination reactions and to predict the reactive sites of complex organic molecules. Similar methods can be applied to model the role of tributylhexadecylphosphonium in phase-transfer catalysis, revealing the energetics of ion-pair extraction and subsequent reactions.

Interfacial Interactions: The interaction of phosphonium ILs with surfaces is critical for applications in sensing and materials science. DFT has been used to study the adsorption of ILs on 2D materials like phosphorene and arsenene, revealing how these interactions modify the electronic properties of the surface. This approach can be used to understand and predict the behavior of tributylhexadecylphosphonium when used as a surface modifier for nanoparticles or other materials.

These computational approaches allow for the in silico screening of new derivatives and anions, predicting their properties before undertaking costly and time-consuming laboratory synthesis.

Scale-Up and Industrial Feasibility Studies for Sustainable Processes

The transition of tributylhexadecylphosphonium from a laboratory reagent to an industrial chemical hinges on the development of scalable, economically viable, and sustainable processes.

Scale-Up and Industrial Availability: Tributylhexadecylphosphonium bromide is commercially available from major chemical suppliers, including those that operate at an industrial scale, indicating that robust manufacturing processes are in place. nih.gov Patents detailing the large-scale synthesis of similar phosphonium salts, which involve reacting tributylphosphine with the corresponding alkyl halide in a chemical reactor followed by purification, demonstrate the industrial methodology. nih.gov

Economic Feasibility: While phosphonium-based ILs are generally more expensive to produce than conventional organic solvents or ammonium-based analogues, their high efficiency, thermal stability, and recyclability can offset the initial cost. In industrial phase-transfer catalysis, the high performance and longevity of catalysts like tributylhexadecylphosphonium bromide can lead to significant cost savings through improved yields, reduced reaction times, and milder conditions. nih.gov Organizations like PTC Organics specialize in developing low-cost, high-performance green chemistry processes using PTC, which has reportedly saved chemical companies millions of dollars, underscoring the industrial viability of these catalysts. nih.gov

Sustainable Processes: A key driver for the industrial adoption of tributylhexadecylphosphonium is its role in sustainable chemistry. Its application as a catalyst for the chemical recycling of PET plastic is a prime example of its contribution to the circular economy. nih.gov Future research will likely focus on expanding its use in other green applications, such as biomass processing and as a recyclable solvent or catalyst medium, further enhancing its industrial and environmental value.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tributylhexadecylphosphonium salts, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves quaternization of tributylphosphine with hexadecyl halides (e.g., iodide or bromide). Key parameters include solvent polarity (e.g., acetonitrile or toluene), stoichiometric ratios (1:1.2 phosphine:alkyl halide), and temperature (60–90°C for 12–24 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to remove unreacted precursors. Characterization should include 31^{31}P NMR to confirm phosphonium formation (δ ~25–35 ppm) and elemental analysis for purity validation .

Q. What characterization techniques are essential for verifying the structural integrity of tributylhexadecylphosphonium salts?

  • Methodological Answer :

  • Spectroscopy : 1^{1}H/13^{13}C NMR to confirm alkyl chain integration and absence of residual solvents. 31^{31}P NMR is specific for phosphonium core verification.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks (e.g., [M-I]+^+ for iodide salts).
  • Elemental Analysis : Match experimental C/H/P percentages to theoretical values (e.g., C31_{31}H66_{66}IP: C 58.21%, H 10.41%, P 4.84%) .

Q. What safety protocols are recommended for handling tributylhexadecylphosphonium salts in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritants. Wear nitrile gloves and eye protection to prevent skin contact. Storage should be in airtight, light-resistant containers under inert atmospheres (N2_2 or Ar) to minimize hydrolysis. Toxicity data are limited; extrapolate from structurally similar quaternary ammonium compounds (e.g., LC50_{50} values for aquatic organisms) for risk assessments .

Advanced Research Questions

Q. How can tributylhexadecylphosphonium salts be applied in designing ionic liquids, and what factors influence their physicochemical properties?

  • Methodological Answer : Their utility in ionic liquids derives from their large hydrophobic domain and tunable polarity. Key factors:

  • Anion Selection : Pairing with [NTf2_2]^- or [PF6_6]^- enhances thermal stability (>300°C) and lowers viscosity.
  • Structure-Property Relationships : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity but reduce ionic conductivity. Use DSC for phase behavior analysis and impedance spectroscopy for conductivity measurements .

Q. How can researchers resolve contradictions in reported stability data for tributylhexadecylphosphonium salts under acidic or oxidative conditions?

  • Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., solvent, temperature). To address:

  • Controlled Degradation Studies : Use standardized buffers (pH 1–14) and oxidants (H2_2O2_2, O3_3) at fixed temperatures. Monitor degradation via HPLC-MS or 31^{31}P NMR kinetics.
  • Computational Modeling : DFT calculations to predict bond dissociation energies (BDEs) and identify vulnerable sites (e.g., P–C bonds) .

Q. What advanced analytical strategies are recommended for detecting trace degradation products in tributylhexadecylphosphonium-based systems?

  • Methodological Answer :

  • LC-QTOF-MS : For non-targeted screening of degradation byproducts (e.g., dealkylated phosphines or alkyl iodides).
  • Ion Chromatography : Quantify halide release (e.g., I^- or Br^-) as a stability indicator.
  • Synchrotron XRD : Resolve structural changes in crystalline salts under stress conditions (e.g., humidity, heat) .

Key Methodological Recommendations

  • Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with literature gaps .
  • Data Interpretation : Cross-validate results with multiple techniques (e.g., NMR + XRD) to avoid confirmation bias .
  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., vendor websites) .

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